4-amino-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular formula of C5H10N4S. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to exhibit a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through non-covalent interactions . The presence of the amino and thiol groups in the molecule could potentially allow for hydrogen bonding and other types of interactions with target proteins, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazoles , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Result of Action
Based on the known activities of similar 1,2,4-triazoles , it can be speculated that the compound may exert its effects by modulating the activity of its target proteins, potentially leading to changes in cellular function.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly as a ligand in multistep titration processes. This compound has been shown to bind to the surface of Staphylococcus aureus and inhibit the growth of Aspergillus flavus at low concentrations . It interacts with various enzymes and proteins, including those involved in DNA binding and fluorescence probing. The nature of these interactions often involves coordination through the sulfur and amine groups of the triazole ring, forming stable complexes with metal ions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a fluorescence probe to study protein-DNA interactions, thereby impacting gene expression and cellular responses
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a bidentate ligand, coordinating with metal ions through its sulfur and amine groups . This coordination can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound’s ability to form stable complexes with metal ions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound has been shown to inhibit microbial growth effectively . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings. Threshold effects and potential toxicity must be considered when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a ligand in multistep titration processes highlights its involvement in metabolic flux and the regulation of metabolite levels . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn can impact its biochemical activity . Studies have shown that the compound can be effectively transported across cellular membranes, facilitating its distribution within various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its overall biochemical effects. Understanding the mechanisms that govern the compound’s subcellular distribution can provide insights into its functional roles in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2,4-triazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to its analogs, 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-amino-3-propyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXVRKEIASZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352122 | |
Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30342-87-1 | |
Record name | 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-5-PROPYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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